molecular formula C19H20ClN3O2 B7070342 N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide

N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide

Cat. No.: B7070342
M. Wt: 357.8 g/mol
InChI Key: PWXDLINMJSMJEA-UHFFFAOYSA-N
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Description

N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chloropyridine moiety, and a benzamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-4-2-3-5-15(13)18(24)22-14-7-10-23(11-8-14)19(25)16-6-9-21-12-17(16)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXDLINMJSMJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the chloropyridine moiety. One common method involves the reaction of 3-chloropyridine-4-carboxylic acid with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]-2-methylbenzamide: shares similarities with other piperidine and benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

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